

Application Note: Precision Synthesis of Thyromimetics & Halogenated Peptides

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Compound of Interest

Compound Name: *H-3,5-Diiodo-tyr-ome hcl*

Cat. No.: B12002468

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Compound: **H-3,5-Diiodo-Tyr-OMe HCl** CAS: 151266-48-7 (Salt form) / 300-39-0 (Parent acid)
Role: Advanced Scaffold for TR- β Agonists & Peptidomimetics

Executive Summary & Strategic Utility

H-3,5-Diiodo-Tyr-OMe HCl is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. It pre-installs the critical 3,5-dihalogenation pattern required for binding to the Thyroid Hormone Receptor (TR) ligand-binding pocket.

For drug developers, this precursor offers three distinct strategic advantages over starting from plain Tyrosine:

- **Orthogonal Protection:** The methyl ester (OMe) protects the C-terminus, allowing immediate N-terminal functionalization or direct use in solution-phase coupling.
- **Halogen Handles:** The iodine atoms at the 3 and 5 positions are high-reactivity sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of "thyromimetic" libraries with non-natural side chains (e.g., isopropyl, aryl).

- Biomimetic Core: It serves as the "inner ring" anchor for synthesizing T3/T4 analogues via diaryl ether formation.

Chemical Logic & Synthesis Pathways

The utility of this compound bifurcates into two primary workflows: Ether-Linked Thyronine Synthesis (Classic Pathway) and Pd-Catalyzed Diversification (Modern Pathway).

Visualizing the Synthetic Logic



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Figure 1: Divergent synthesis pathways. Pathway A builds the thyroid hormone core; Pathway B modifies the core for novel IP generation.

Experimental Protocols

Protocol A: Synthesis of Thyronine Core via Chan-Lam Coupling

Target Application: Creating T3 analogues by attaching a phenolic "outer ring" to the 3,5-diiodo-tyrosine "inner ring." Challenge: The 3,5-diiodo substitution creates significant steric hindrance and reduces nucleophilicity of the phenol. Standard Ullmann conditions often fail or cause deiodination. Solution: An optimized Copper(II)-mediated oxidative coupling (Chan-Lam) using molecular sieves to drive the equilibrium.

Reagents:

- Scaffold: **H-3,5-Diiodo-Tyr-OMe HCl** (1.0 equiv)
- Coupling Partner: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (2.0 equiv)
- Catalyst: $\text{Cu}(\text{OAc})_2$ (1.0 equiv) — Stoichiometric copper is preferred over catalytic for sterically hindered substrates.
- Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)
- Solvent: Dichloromethane (DCM) (Anhydrous)
- Additive: 4Å Molecular Sieves (Activated, Powdered)

Step-by-Step Methodology:

- Free Base Preparation: Since the starting material is an HCl salt, dissolve 1.0 g (2.07 mmol) in 10 mL DCM and wash with saturated NaHCO_3 . Dry the organic layer (Na_2SO_4) and concentrate to yield the free amine/phenol. Note: Alternatively, add 1 extra equivalent of base to the reaction mixture.
- N-Protection (Optional but Recommended): If the free amine interferes with copper coordination, protect with Boc anhydride (Boc_2O , 1.1 equiv, TEA) in DCM before coupling.
- Reaction Assembly:
 - In a flame-dried flask, combine the N-Boc-3,5-diiodo-Tyr-OMe (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and $\text{Cu}(\text{OAc})_2$ (1.0 equiv).
 - Add 500 mg of activated 4Å molecular sieves.
 - Add DCM (0.1 M concentration relative to scaffold).
 - Add Pyridine (3.0 equiv) last.
- Oxidative Coupling:

- Stir the reaction open to the air (using a drying tube) or under an O₂ balloon. Oxygen is the terminal oxidant.
- Stir vigorously at Room Temperature for 24–48 hours. The bulky iodines slow the reaction significantly.
- Work-up:
 - Filter through a pad of Celite to remove copper salts and sieves.
 - Wash the filtrate with 1M HCl (to remove pyridine) and Brine.
 - Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation:

- NMR Check: Look for the disappearance of the phenolic proton (approx. 9.0-10.0 ppm) and the appearance of new aromatic signals from the coupling partner.
- Mass Spec: Confirm the ether product mass (M+).

Protocol B: Pd-Catalyzed Diversification (Suzuki-Miyaura)

Target Application: Replacing the Iodine atoms with alkyl or aryl groups to create "Sobetirome-like" (GC-1) analogues or novel peptidomimetics. Mechanism: Double cross-coupling at the C-I bonds.

Reagents:

- Scaffold: **H-3,5-Diiodo-Tyr-OMe HCl** (1.0 equiv)
- Boronic Acid: R-B(OH)₂ (e.g., Isopropylboronic acid or Phenylboronic acid) (3.0 equiv - excess needed for double coupling)
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (4.0 equiv)

- Solvent: Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

- Preparation: Dissolve **H-3,5-Diiodo-Tyr-OMe HCl** (500 mg) in 10 mL of Dioxane/Water mixture.
- Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is detrimental to the Pd(0) cycle.
- Addition: Add the Boronic Acid, K_2CO_3 , and finally the Palladium catalyst.
- Reaction:
 - Heat to 80–90°C under Argon atmosphere for 12–16 hours.
 - Note: The C-I bond is very reactive; oxidative addition is fast. Transmetalation is usually the rate-limiting step due to sterics.
- Work-up:
 - Cool to RT, dilute with EtOAc, and wash with water.
 - The aqueous layer may contain the free acid if the ester hydrolyzed (base + heat). Acidify aqueous layer to pH 3 and extract if necessary.
- Purification: Silica gel chromatography.

Analytical Data Summary (Reference Values)

When characterizing the intermediate H-3,5-Diiodo-Tyr-OMe, use these reference values to ensure scaffold integrity before starting protocols.



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Mechanism of Action: TR- β Selectivity

Understanding why you are using this precursor is vital for experimental design. The 3,5-substituents fit into the hydrophobic pockets of the Thyroid Hormone Receptor (TR).

- TR- β vs TR- α : The "inner ring" (derived from your precursor) is essential for receptor affinity. However, selectivity (avoiding cardiac side effects mediated by TR- α) is often determined by the outer ring modifications or the linker (e.g., GC-1 uses a CH₂ linker, not an ether).
- Design Tip: If you use Protocol A (Ether synthesis), you are mimicking the natural hormone structure (T3). If you use Protocol B (Suzuki) to install isopropyl groups, you are moving toward the GC-1/Sobetirome pharmacophore which has higher TR- β selectivity.



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Figure 2: Pharmacophore interactions. The 3,5-diiodo motif provides critical steric bulk necessary for receptor conformational change.

References

- Chemical Identity & Properties: PubChem. 3,5-Diiodo-L-tyrosine methyl ester. National Library of Medicine. [Link](#)
- Chan-Lam Coupling Methodology: Evans, D. A., et al. "Copper-promoted arylation of phenols." Journal of the American Chemical Society. [Link](#)
- Thyromimetic Structure-Activity Relationships: Scanlan, T. S., et al. "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Chemical Reviews. [Link](#)
- Suzuki Coupling on Halogenated Tyrosines: Kotha, S., et al. "Modification of amino acids via Suzuki–Miyaura cross-coupling reaction." Tetrahedron. [Link](#)
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